molecular formula C22H16N2O4 B078554 1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione CAS No. 13360-85-5

1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione

Cat. No. B078554
CAS RN: 13360-85-5
M. Wt: 372.4 g/mol
InChI Key: XPONTBCXAXTZQG-UHFFFAOYSA-N
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Description

1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione, commonly known as DPPH, is a synthetic compound with a wide range of applications in scientific research. The compound is a stable free radical that is widely used as a tool for antioxidant and radical scavenging activity assays.

Scientific Research Applications

DPPH is widely used in scientific research as a tool for measuring antioxidant and radical scavenging activity. The compound is particularly useful in the study of natural products and their potential health benefits. DPPH can be used to evaluate the antioxidant activity of a wide range of compounds, including plant extracts, essential oils, and synthetic compounds.

Mechanism Of Action

DPPH acts as a stable free radical that can accept an electron or hydrogen radical to become a stable diamagnetic molecule. The mechanism of action of DPPH is based on the ability of the compound to react with other free radicals, which results in a decrease in the concentration of the DPPH radical. The reaction kinetics of DPPH with other free radicals can be studied using a variety of spectroscopic techniques, including UV-vis and EPR spectroscopy.

Biochemical And Physiological Effects

DPPH has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been shown to have a protective effect against oxidative stress, which is implicated in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of DPPH is its stability, which makes it a reliable tool for measuring antioxidant and radical scavenging activity. However, the compound has some limitations, including its relatively low reactivity compared to other free radicals and its inability to accurately reflect the complex antioxidant systems found in vivo.

Future Directions

There are many potential future directions for DPPH research, including the development of new synthetic compounds with improved antioxidant and radical scavenging properties, the study of the role of DPPH in disease prevention and treatment, and the use of DPPH as a tool for drug discovery. Additionally, there is a need for further research into the limitations of DPPH and the development of new methods for measuring antioxidant and radical scavenging activity.

Synthesis Methods

DPPH can be synthesized using a variety of methods, including the reaction of 2,5-dimethyl-1H-pyrrole-2,3-dione with 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylbenzenamine. The synthesis of DPPH is a relatively straightforward process, and the compound can be obtained in high yields with good purity.

properties

CAS RN

13360-85-5

Product Name

1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

1-[4-[4-(2,5-dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione

InChI

InChI=1S/C22H16N2O4/c1-13-11-15(3-5-17(13)23-19(25)7-8-20(23)26)16-4-6-18(14(2)12-16)24-21(27)9-10-22(24)28/h3-12H,1-2H3

InChI Key

XPONTBCXAXTZQG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)C=CC3=O)C)N4C(=O)C=CC4=O

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)C=CC3=O)C)N4C(=O)C=CC4=O

Other CAS RN

13360-85-5

Origin of Product

United States

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